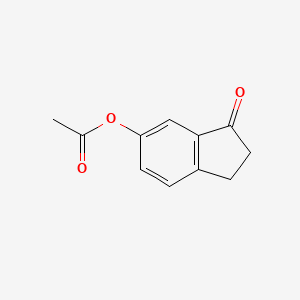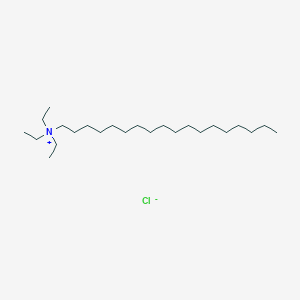
N,N,N-Triethyloctadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyloctadecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyloctadecan-1-aminium chloride typically involves the quaternization of N,N,N-triethyloctadecan-1-amine with a suitable alkyl halide, such as methyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Triethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products are typically quaternary ammonium salts with different anions.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
Chemistry: N,N,N-Triethyloctadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to improve reaction rates and yields.
Biology and Medicine: The compound exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics. It is also studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: In industrial applications, this compound is used as a surfactant in detergents, fabric softeners, and personal care products. Its ability to reduce surface tension makes it valuable in various formulations.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This antimicrobial action is particularly effective against a wide range of bacteria and fungi.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Trimethyloctadecan-1-aminium bromide
Comparison: N,N,N-Triethyloctadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of ethyl groups, which influence its solubility and surface-active properties. Compared to its trimethyl counterparts, the triethyl derivative may exhibit different physicochemical properties, such as lower critical micelle concentration and enhanced antimicrobial activity.
Propriétés
Numéro CAS |
3905-74-6 |
|---|---|
Formule moléculaire |
C24H52ClN |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
triethyl(octadecyl)azanium;chloride |
InChI |
InChI=1S/C24H52N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OWGHQYPQNSZTFQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
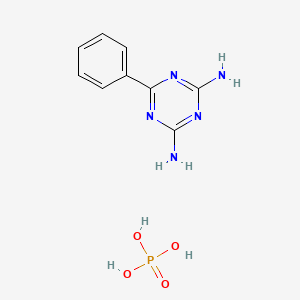

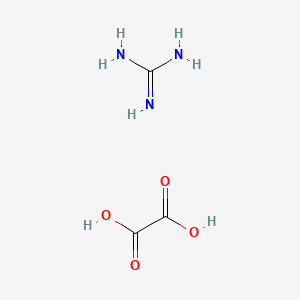
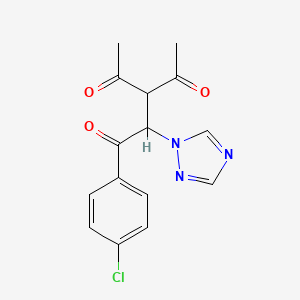
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
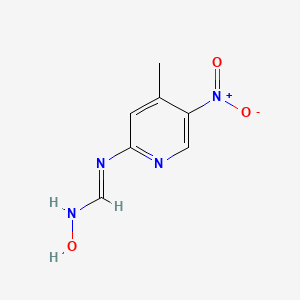
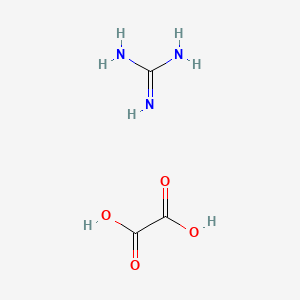
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
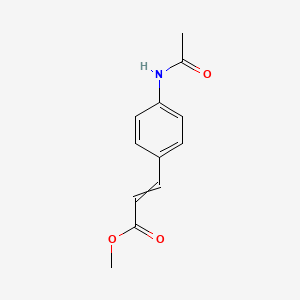

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
